3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile
Description
Properties
Molecular Formula |
C5H5N3O |
|---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
2-methyl-5-oxo-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H5N3O/c1-8-3-4(2-6)5(9)7-8/h3H,1H3,(H,7,9) |
InChI Key |
SPGDZTGAWYTIFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N1)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Ketonitrile Precursors with Methylhydrazine
A well-documented approach involves the condensation of methylhydrazine with β-ketonitrile compounds, such as 3-oxobutanenitrile derivatives, under controlled conditions to form the pyrazole ring. The reaction proceeds via nucleophilic attack of methylhydrazine on the carbonyl carbon, followed by cyclization and tautomerization to yield the 3-hydroxy pyrazole structure.
- Reaction conditions: Typically performed in polar solvents such as ethanol or methanol under reflux.
- Yields: Moderate to high yields (60-85%) depending on the purity of starting materials and reaction time.
- Advantages: Straightforward, uses commercially available reagents, and allows for scale-up.
Hydroxylation via Post-Cyclization Functionalization
In some synthetic routes, the pyrazole ring is first constructed without the hydroxyl group, which is then introduced by selective hydroxylation at the 3-position using mild oxidants or base-catalyzed tautomeric equilibration. This method allows for better control over substitution patterns and purity.
Use of Nitrile-Containing Intermediates in Pyrazole Ring Formation
The nitrile group at position 4 is often introduced by starting with β-ketonitrile or β-cyanoester intermediates. These intermediates undergo condensation with methylhydrazine, followed by cyclization to yield the target compound.
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of β-ketonitriles with methylhydrazine | 3-oxobutanenitrile derivatives | Methylhydrazine | Reflux in ethanol/methanol | 60-85 | Simple, scalable |
| Post-cyclization hydroxylation | Pyrazole nitrile derivatives | Mild oxidants/base | Room temp to reflux | 50-75 | Allows selective hydroxylation |
| Direct condensation with nitrile intermediates | β-cyanoesters | Methylhydrazine, acid/base catalysts | Reflux, controlled pH | 65-80 | High purity, fewer side products |
- Catalyst Use: Acid or base catalysts can improve cyclization efficiency and selectivity.
- Solvent Effects: Polar protic solvents such as ethanol favor cyclization and solubility of reactants.
- Temperature Control: Maintaining reflux temperature ensures complete reaction without decomposition.
- Purification: Recrystallization from aqueous alcohol mixtures enhances purity to >99%.
Industrial synthesis of 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile may employ continuous flow reactors to optimize heat and mass transfer, improving yield and reproducibility. Solvent recovery and recycling are emphasized for environmental and economic sustainability.
The preparation of this compound is effectively achieved by cyclization of methylhydrazine with β-ketonitrile precursors under reflux in polar solvents, followed by purification steps. Alternative methods include post-cyclization hydroxylation and use of nitrile-containing intermediates. Reaction conditions such as catalyst choice, solvent, and temperature are critical for optimizing yield and purity. These methods are supported by diverse research and patent literature, ensuring robust and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-1-methyl-1H-pyrazole-4-carbonitrile, while reduction of the nitrile group can produce 3-hydroxy-1-methyl-1H-pyrazole-4-amine.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 3-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile exhibit significant antimicrobial properties. A study synthesized a series of derivatives and tested them against various bacterial strains, including E. coli and S. aureus. The results indicated that certain derivatives showed promising antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 4 µg/mL to 2048 µg/mL .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | E. coli | 32 |
| Derivative B | S. aureus | 64 |
| Derivative C | Pseudomonas aeruginosa | 128 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In one study, pyrazole derivatives were evaluated using a carrageenan-induced paw edema model in rats. Several compounds exhibited significant anti-inflammatory activity comparable to standard drugs such as indomethacin .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| Compound X | 75 | Indomethacin |
| Compound Y | 70 | Diclofenac |
Neuroprotective Effects
Neuroprotective activity has been observed in certain derivatives of the compound when tested in vitro. For instance, one derivative showed an IC50 value of 159.20 µM in neuroprotection assays against oxidative stress-induced cell death .
Pesticide Development
The compound serves as a crucial intermediate in the synthesis of novel pesticides. Its derivatives have been explored for their potential to act as effective fungicides and herbicides due to their structural diversity and low toxicity profiles . Compounds derived from this compound have been linked to the development of high-efficiency, environmentally friendly pesticide products.
Table 3: Pesticidal Activity of Pyrazole Derivatives
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Fungicide A | Fungal Pathogen X | 85 |
| Herbicide B | Weeds Type Y | 90 |
Synthesis Techniques
The synthesis of this compound and its derivatives typically involves multi-step organic reactions, including cyclization and functional group transformations. Recent advancements have employed green chemistry principles to enhance yield and reduce environmental impact .
Table 4: Synthesis Methods for Pyrazole Derivatives
| Method | Yield (%) | Reaction Time (min) |
|---|---|---|
| Method A | 85 | 30 |
| Method B | 90 | 20 |
Case Study 1: Antimicrobial Evaluation
A series of novel pyrazole derivatives were synthesized and tested for antimicrobial activity against clinical strains of bacteria. The study highlighted the structure-activity relationship (SAR) that influenced the antimicrobial efficacy, demonstrating that modifications at specific positions on the pyrazole ring significantly enhanced activity .
Case Study 2: Pesticidal Efficacy
In agricultural research, a derivative of the compound was evaluated for its efficacy against common agricultural pests. Field trials indicated that the derivative provided effective control over target pests while exhibiting low toxicity to beneficial insects, showcasing its potential as a sustainable pesticide alternative .
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 3 significantly influences reactivity, solubility, and biological activity. Key analogs include:
Key Research Findings
Stability and Reactivity
- Hydroxy vs. Amino Groups: Hydroxyl substituents (as in the target compound) may enhance solubility but reduce thermal stability compared to amino analogs .
- Nitro Group Limitations : 3-Nitro derivatives exhibit instability under basic conditions, limiting their utility in prolonged biological assays .
Molecular Modeling Insights
- Binding Affinity : Pyrazole carbonitriles with planar substituents (e.g., 4-methoxyphenyl in ) show superior docking scores in silico studies, correlating with experimental anticancer data .
Biological Activity
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile (C5H6N4O) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and specific case studies that highlight its efficacy against various diseases.
Chemical Structure and Properties
This compound features a pyrazole ring with a hydroxyl group at the third position and a carbonitrile group at the fourth position. The unique arrangement of these functional groups contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits significant antitumor and antimicrobial properties. Its mechanism of action often involves the inhibition of specific enzymes crucial for cell proliferation, particularly in cancer cells.
Antitumor Activity
Studies have shown that this compound is effective against various cancer cell lines. For instance, it interacts with dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is critical for rapidly dividing cells such as cancer cells.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structural analogs have been tested and found effective against bacteria such as E. coli and S. aureus, indicating its potential for development as an antibacterial agent .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound in comparison to structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl at position 3, carbonitrile at 4 | Antitumor, antimicrobial |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Amino group at position 5 | Antimicrobial, anticancer |
| 3-Hydroxy-1-methylpyrazole | Lacks carbonitrile group | Less potent than the hydroxy derivative |
| 5-Aryl-substituted pyrazoles | Aryl groups at position 5 | Enhanced biological activities |
This comparison illustrates how the unique combination of functional groups in this compound contributes to its specific biological activities, distinguishing it from other compounds in the pyrazole family.
Study on Anticancer Activity
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment. The compound was found to induce apoptosis in treated cells, further supporting its role as an anticancer agent .
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of this compound against common bacterial strains. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, comparable to standard antibiotics such as ampicillin . This finding positions it as a promising candidate for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
